molecular formula C11H14O2S B12419850 (R)-(+)-Thiolactomycin-d3

(R)-(+)-Thiolactomycin-d3

货号: B12419850
分子量: 213.31 g/mol
InChI 键: SYQNUQSGEWNWKV-HSKQYZQKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(+)-Thiolactomycin-d3 is a deuterium-labeled analog of (R)-(+)-Thiolactomycin, a natural product antibiotic first identified from soil bacteria. This compound serves as a critical research tool in microbiological and biochemical studies, primarily functioning as an inhibitor of bacterial type II fatty acid synthesis. Its main research value lies in its specific targeting of β-Ketoacyl-AcpM Synthase A (KasA), a key enzyme in the fatty acid synthase system of bacteria such as Mycobacterium tuberculosis . By inhibiting KasA, this compound effectively blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, making it a compound of interest in anti-tuberculosis research . The mechanism of action of the parent compound, Thiolactomycin, has been established through historical and recent studies. It reversibly inhibits the condensing enzymes of the dissociated (type II) fatty acid synthase system . This activity is notably selective for bacterial systems, as the fatty acid synthetases from eukaryotic organisms such as yeast and rat liver have been shown to be insensitive to it, accounting for its antibacterial specificity and low toxicity in animal models . Furthermore, research indicates that Thiolactomycin binds preferentially to the acyl-enzyme intermediate of the KAS enzymes . Beyond its application in tuberculosis research, this compound is also utilized as an inhibitor of D-Aspartate oxidase (DDO) . The deuterated form, with a molecular weight of 213.31 and a chemical formula of C11H11D3O2S, is supplied as a powder with a purity of 98% . For stability, it is recommended to store the product at 2-8°C, protected from air and light . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H14O2S

分子量

213.31 g/mol

IUPAC 名称

(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one

InChI

InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3

InChI 键

SYQNUQSGEWNWKV-HSKQYZQKSA-N

手性 SMILES

[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O

规范 SMILES

CC1=C(C(SC1=O)(C)C=C(C)C=C)O

产品来源

United States

Synthetic Methodologies for the Preparation of R + Thiolactomycin D3

Historical Evolution of Thiolactomycin Total Synthesis

The journey toward the total synthesis of Thiolactomycin began with the challenge of constructing its unique thiotetronic acid core and stereochemically complex side chain. The first total synthesis of racemic Thiolactomycin was reported by Wang and Salvino. strath.ac.uk This initial approach provided a foundational route to the molecular scaffold but yielded a mixture of enantiomers, necessitating further advancements to access the biologically active single enantiomer. strath.ac.uk

Subsequent efforts in the field shifted focus from racemic synthesis to asymmetric synthesis, aiming to produce the naturally occurring (R)-(+)-enantiomer selectively. This evolution marked a significant step forward, as controlling the stereochemistry at the C5 position is crucial for the compound's biological activity. These early asymmetric approaches laid the groundwork for more refined and efficient strategies, moving the field progressively from racemic mixtures to enantiopure compounds. strath.ac.uk

Stereoselective Synthesis Strategies for the (R)-(+)-Enantiomer

Achieving the correct absolute stereochemistry of (R)-(+)-Thiolactomycin is paramount for its function. Chemists have developed several sophisticated strategies to control the formation of the chiral center at the C5 position of the thiolactone ring. These methods can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and chemoenzymatic routes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively, after which they are removed. wikipedia.orgsigmaaldrich.com This strategy ensures that the desired stereoisomer is formed preferentially. In the context of Thiolactomycin, a common strategy involves using a starting material from the "chiral pool," such as an amino acid, which serves a similar function to an auxiliary by providing an existing stereocenter that directs subsequent transformations. strath.ac.uk

For instance, a highly effective synthesis of (R)-(+)-Thiolactomycin utilizes D-alanine as the chiral precursor. The inherent chirality of D-alanine is transferred through a series of reactions to establish the (R)-configuration at the C5 position of the final product. This approach provides excellent stereocontrol, often resulting in high diastereomeric excess for key intermediates. mdpi.org

Table 1: Diastereoselective Alkylation using a Chiral Auxiliary Approach

Alkylating Agent Substrate Diastereomeric Ratio (dr)
Benzyl bromide Methylated lactone precursor 75:25
4-Bromobenzyl bromide Methylated lactone precursor 78:22
Naphthylmethyl bromide Methylated lactone precursor 80:20

This table illustrates typical diastereoselectivities achieved in alkylation reactions guided by a chiral auxiliary derived from D-ribonolactone, demonstrating the effectiveness of substrate-controlled stereoselection. mdpi.org

Asymmetric Catalysis in Stereocontrolled Construction

Asymmetric catalysis is a powerful tool in modern organic synthesis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This approach avoids the need for stoichiometric chiral reagents or auxiliaries. For the synthesis of (R)-(+)-Thiolactomycin, asymmetric catalysis could be applied to set the key C5 stereocenter.

A potential application involves the asymmetric reduction of a prochiral ketone precursor to form the corresponding chiral alcohol with the desired (R)-configuration. Catalysts such as those based on Ruthenium-BINAP complexes are well-known for their high efficiency and enantioselectivity in such hydrogenations. Another strategy could be the catalytic asymmetric conjugate addition of a thiol to an α,β-unsaturated ester, which would establish the C5 stereocenter and the thiolactone precursor simultaneously.

Chemoenzymatic Routes for Enantiopure Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govnih.gov A primary chemoenzymatic strategy for obtaining enantiopure compounds is the kinetic resolution of a racemic mixture. mdpi.com

In a synthesis of (R)-(+)-Thiolactomycin, a racemic alcohol intermediate—a precursor to the thiolactone ring—could be subjected to enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer (e.g., the (S)-alcohol) at a much faster rate than the other. nih.govmdpi.com This allows for the separation of the unreacted, enantiomerically pure (R)-alcohol from its acylated (S)-counterpart. This method is highly efficient, often yielding products with very high enantiomeric excess (ee). nih.govmdpi.com

Table 2: Representative Lipase-Catalyzed Kinetic Resolution

Enzyme Acyl Donor Conversion (%) Substrate ee (%) Product ee (%)
Candida antarctica Lipase B Vinyl propionate ~50 >99 ~96
Burkholderia cepacia Lipase Vinyl acetate (B1210297) ~48 >98 >98

This table provides illustrative data on the efficiency of lipase-catalyzed kinetic resolution for producing enantiomerically enriched alcohols, a key strategy applicable to Thiolactomycin synthesis. mdpi.com

Deuterium (B1214612) Incorporation Strategies (d3) in Site-Specific Synthesis

The introduction of deuterium atoms at specific molecular positions is essential for creating isotopically labeled standards like (R)-(+)-Thiolactomycin-d3. nih.govwisc.edu The "-d3" designation typically refers to the replacement of three hydrogen atoms in a methyl group with three deuterium atoms (a -CD₃ group). nih.gov The key to an efficient synthesis is to incorporate the deuterium label using a deuterated precursor at a suitable stage. arkat-usa.org

Precursor-Based Deuteration Methodologies

Precursor-based deuteration is the most direct and common method for site-specific labeling. wisc.eduarkat-usa.org This strategy involves using a commercially available or readily synthesized starting material or reagent that already contains the deuterium atoms. researchgate.net For the synthesis of this compound, the target is likely the methyl group on the dienoyl side chain.

A synthetic route that builds this side chain in a stepwise fashion would be ideal. For example, a key step could involve the methylation of a vinyl or allenyl intermediate to introduce the C2-methyl group of the hexadienoyl side chain. By substituting the standard methylating agent, such as methyl iodide (CH₃I) or methyl triflate, with its deuterated counterpart (CD₃I or CD₃OTf), the trideuteromethyl group can be installed with high isotopic purity. nih.govnih.govcdnsciencepub.com This method ensures that the deuterium label is placed precisely at the desired location without affecting other parts of the molecule.

Table 3: Common Deuterated Precursors for d3-Methylation

Deuterated Reagent Chemical Formula Typical Isotopic Purity Application
Iodomethane-d3 CD₃I >99.5 atom % D Nucleophilic methylation (Sₙ2 reactions)
Methyl-d3 triflate CD₃SO₃CF₃ >99.5 atom % D Powerful electrophilic methylating agent
Methanol-d4 CD₃OD >99.8 atom % D Source for other deuterated methyl reagents

This table lists common deuterated reagents that can be used in precursor-based methodologies to introduce a -CD₃ group into a target molecule. researchgate.netnih.govcdnsciencepub.com

Late-Stage Deuterium Labeling Techniques

Late-stage functionalization offers an efficient approach to introduce deuterium into a complex molecule like (R)-(+)-Thiolactomycin without the need for a de novo synthesis from deuterated starting materials. Several modern catalytic methods could be adapted for the selective deuteration of the C5-methyl group.

One plausible approach involves a transition-metal-catalyzed C(sp³)–H deuteration . This methodology has seen significant advancements, with catalysts based on palladium, iridium, or ruthenium capable of activating otherwise inert C-H bonds. For the specific case of (R)-(+)-Thiolactomycin, a directed or undirected C-H activation strategy could be employed. In a directed approach, the hydroxyl group at C4 could potentially direct a catalyst to the proximate C5-methyl group. However, the steric environment and the presence of other potentially reactive sites, such as the allylic protons on the side chain, would need to be carefully considered to ensure regioselectivity.

A radical-mediated deuteration presents another viable pathway. Photoredox catalysis, for instance, can generate radical species under mild conditions. A photocatalyst could abstract a hydrogen atom from the C5-methyl group to form a transient radical, which is then quenched by a deuterium source, such as D₂O or a deuterated thiol. The selectivity of this approach would depend on the relative stability of the potential radical intermediates that can be formed on the Thiolactomycin scaffold.

Finally, an acid-catalyzed hydrogen-deuterium exchange could be explored. While typically more effective for C-H bonds adjacent to carbonyls or in electronically activated systems, certain Brønsted or Lewis acids might facilitate the exchange at the C5-methyl group, particularly if the reaction conditions are carefully optimized to favor the desired deuteration without causing degradation or epimerization of the chiral center at C5. The use of strong deuterated acids like D₂SO₄ or DCl in a deuterated solvent could potentially drive this exchange.

Molecular Mechanisms of Action of R + Thiolactomycin D3

Elucidation of Primary Enzymatic Targets

The antibacterial efficacy of (R)-(+)-Thiolactomycin-d3 is primarily attributed to its targeted inhibition of key enzymes within the bacterial fatty acid synthesis pathway. This targeted approach disrupts the production of essential fatty acids required for bacterial cell membrane biogenesis and other vital physiological processes.

Bacteria primarily utilize the Type II fatty acid synthase (FAS-II) system, which is composed of a series of discrete, monofunctional enzymes that are encoded by separate genes. mdpi.comfrontiersin.org In contrast, mammals employ a Type I fatty acid synthase (FAS-I) system, which consists of a large, multifunctional polypeptide that catalyzes all of the enzymatic steps. nih.govethz.ch (R)-(+)-Thiolactomycin exhibits a remarkable selectivity for the bacterial FAS-II system, with little to no inhibitory activity against the mammalian FAS-I system. nih.govnih.gov This selective inhibition is a cornerstone of its antibacterial action and accounts for its low toxicity in mammalian cells. biorxiv.orgnih.gov The antibiotic preferentially curtails the incorporation of precursors like acetate (B1210297) into fatty acids in bacteria, confirming its specific action on this pathway. nih.govnih.gov

Within the FAS-II pathway, the primary targets of (R)-(+)-Thiolactomycin are the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes. nih.govnih.gov These enzymes are responsible for the critical Claisen condensation reaction that elongates the fatty acid chain. nih.gov Bacteria typically possess multiple KAS isoforms, with KAS I and KAS II being involved in the elongation cycles and KAS III initiating the fatty acid synthesis. nih.gov

Research has demonstrated that (R)-(+)-Thiolactomycin preferentially inhibits the KAS I and KAS II enzymes. nih.gov For instance, in Escherichia coli, these enzymes are known as FabB (KAS I) and FabF (KAS II), while in Mycobacterium tuberculosis, they are designated as KasA (KAS I) and KasB (KAS II). nih.gov The antibiotic has been shown to be a potent inhibitor of these enzymes. nih.gov While it also exhibits some activity against KAS III (FabH), its inhibitory effect is generally more pronounced against the elongating KAS enzymes. mdpi.comnih.gov The interaction with the KAS active site involves the formation of hydrogen bonds between the inhibitor and key histidine residues. nih.gov

A significant body of evidence underscores the differential activity of (R)-(+)-Thiolactomycin against bacterial FAS-II versus mammalian FAS-I. Studies have consistently shown that the fatty acid synthetases from organisms with FAS-I systems, such as rat liver, Saccharomyces cerevisiae, and Candida albicans, are insensitive to the inhibitory effects of this antibiotic. nih.gov This high degree of selectivity is attributed to the structural differences between the Type I and Type II synthase systems. nih.gov The 3-position methyl group on the thiotetronic acid core of Thiolactomycin has been identified as a key determinant for its high selectivity for the FAS-II system. nih.gov This differential activity is a crucial characteristic that contributes to the potential therapeutic value of (R)-(+)-Thiolactomycin and its derivatives.

Detailed Enzymatic Inhibition Kinetics and Thermodynamics

The inhibitory activity of this compound can be quantitatively described by its inhibition constants and the nature of its binding to the target enzymes. These kinetic and thermodynamic parameters provide a deeper understanding of its potency and mechanism.

The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). aatbio.com The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity. aatbio.comnih.gov

Enzyme Target (Organism)IC50 (µM)
KasA (Mycobacterium tuberculosis)~9.2
FabB (Escherichia coli)Inactive
KasB (Mycobacterium tuberculosis)Inactive

Note: The presented IC50 values are indicative and sourced from a study focusing on structure-activity relationships, where some analogs showed differential activity. nih.gov Thiolactomycin itself is known to be active against a broader range of KAS enzymes, though specific IC50 values can vary between studies.

The inhibition of KAS enzymes by (R)-(+)-Thiolactomycin is characterized as a reversible process. mdpi.comnih.gov This means that the inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity if the inhibitor is removed. Kinetic studies have further elucidated the nature of this reversible inhibition.

The inhibition of 3-oxoacyl-ACP synthase (a KAS enzyme) by Thiolactomycin is competitive with respect to the malonyl-ACP substrate. nih.gov This indicates that the inhibitor and the natural substrate compete for binding to the same active site on the enzyme. nih.govnih.gov Specifically, Thiolactomycin binds to the malonyl-ACP binding site of the KAS enzymes. nih.gov In contrast, the inhibition is noncompetitive with respect to the acetyl-ACP substrate in the case of 3-oxoacyl-ACP synthase. nih.gov The reversible nature of the binding of Thiolactomycin distinguishes it from other FAS inhibitors like cerulenin, which acts as an irreversible inhibitor. nih.gov

Substrate Competition and Allosteric Modulation Studies

The inhibitory action of (R)-(+)-Thiolactomycin is primarily characterized by its role as a competitive, reversible inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), key enzymes in the type II fatty acid synthase (FASII) pathway. nih.gov Research indicates that Thiolactomycin specifically targets the binding site for malonyl-ACP, one of the essential substrates for fatty acid elongation. nih.gov By mimicking the structure and conformation of the malonyl group of the natural substrate, Thiolactomycin directly competes for access to the enzyme's active site. nih.gov

In contrast, allosteric modulation involves the binding of a molecule to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change that alters the active site's affinity for the substrate, either enhancing (positive modulation) or reducing (negative modulation) enzyme activity. libretexts.orgtutorchase.com Current scientific literature does not support an allosteric mechanism for Thiolactomycin. Its action is localized to the substrate-binding pocket, competing directly with malonyl-ACP, which is fundamentally different from allosteric inhibition where the inhibitor does not compete with the substrate for the same binding location. nih.govtutorchase.com

Structural Biology of this compound - Target Enzyme Complexes

The precise interactions between Thiolactomycin and its target enzymes have been elucidated through various high-resolution structural biology techniques. These methods provide an atomic-level understanding of the inhibition mechanism, paving the way for rational drug design.

X-ray Crystallography for High-Resolution Binding Site Determination

X-ray crystallography has been instrumental in visualizing the binding mode of Thiolactomycin. The crystal structure of the Mycobacterium tuberculosis β-ketoacyl synthase KasA in complex with Thiolactomycin provides a detailed atomic picture of the inhibitor within the malonyl-binding pocket. nih.gov

This structural analysis reveals critical interactions. The thiolactone ring of the inhibitor is positioned to form an energetically favorable edge-to-face interaction with a key "gatekeeper" residue, Phenylalanine 404 (Phe404). nih.gov The structure also shows how the isoprenoid tail of Thiolactomycin occupies the binding cavity. These high-resolution data confirm that Thiolactomycin binds to the same site as the malonyl-ACP substrate, providing a structural basis for its competitive inhibition mechanism. nih.gov

Crystallographic Data for Thiolactomycin-KasA Complex
Target Enzyme Mycobacterium tuberculosis KasA
Technique X-ray Crystallography
Key Inhibitor Interactions - Thiolactone ring forms edge-to-face interaction with Phe404.
- Binds in the malonyl-ACP substrate pocket.
Significance Provides high-resolution determination of the binding site and confirms the competitive inhibition mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the dynamic interactions between Thiolactomycin and its target enzymes in solution. Interligand Nuclear Overhauser Effect (ILOE) NMR studies have been particularly informative. nih.gov These experiments were used to analyze the simultaneous binding of Thiolactomycin and a pantetheine (B1680023) analog (a component of the natural ACP substrate) to KasA. nih.gov

The detection of NOEs between the two ligands when bound to the enzyme confirmed their binding proximity and relative orientation within the active site. This information was crucial for structure-activity relationship (SAR) studies, suggesting that modifications at specific positions on the thiolactone ring could enhance interactions with the target enzyme, leading to the design of analogs with improved affinity. nih.govnih.gov Additionally, changes in the intrinsic tryptophan fluorescence of KasA upon titration with Thiolactomycin analogs, monitored by fluorescence spectroscopy, have been used to quantify binding affinities. nih.gov

NMR Studies of Thiolactomycin-KasA Interaction
Technique Interligand Nuclear Overhauser Effect (ILOE) NMR Spectroscopy
Ligands Studied - Thiolactomycin (TLM)
- Pantetheine analog (PK940)
Key Finding Observed NOEs between TLM and the pantetheine analog, revealing their relative orientation when simultaneously bound to KasA.
Application Guided the rational design of TLM analogs with improved binding potency by identifying optimal positions for chemical modification.

Cryo-Electron Microscopy (Cryo-EM) Applications in Multienzyme Complex Characterization

These structures are vital for understanding how the acyl carrier protein (ACP) shuttles substrates between different active sites within the massive complex. uni-frankfurt.de However, to date, a specific Cryo-EM structure of a bacterial FASII complex featuring a bound (R)-(+)-Thiolactomycin molecule has not been reported in the scientific literature. The application of Cryo-EM to such a complex would be highly valuable, as it could reveal how the binding of the inhibitor at the KAS active site might influence the broader conformation and dynamics of the entire FAS machinery.

Analysis of Conformational Changes Induced by Inhibitor Binding

The binding of Thiolactomycin is closely linked to specific conformational states of its target enzyme. Structural studies reveal that a significant conformational change in KasA is a prerequisite for high-affinity inhibitor binding. nih.gov This change involves the rotation of the gatekeeper residue, Phe404. nih.gov

In the apo (unbound) enzyme, Phe404 is in a "closed" conformation, partially obstructing the active site. However, upon acylation of the catalytic cysteine residue (a key step in the catalytic cycle), hydrogen bonds form between the acyl-enzyme thioester and the enzyme's oxyanion hole. This interaction drives the rotation of Phe404 into an "open" conformation. This movement increases the volume of the malonyl binding pocket and widens its entrance, which facilitates the binding of Thiolactomycin and allows for the favorable interaction between the inhibitor's thiolactone ring and the repositioned Phe404. nih.gov This induced-fit mechanism explains the observed preferential binding of Thiolactomycin to the acylated, catalytically active form of the enzyme. nih.gov

Cellular and Subcellular Effects Originating from FAS Inhibition

The specific inhibition of the FASII pathway by (R)-(+)-Thiolactomycin leads to distinct and observable effects at the cellular and subcellular levels in bacteria. By blocking the synthesis of fatty acids, which are essential components of cell membranes and precursors for other vital molecules, the compound disrupts bacterial growth and morphology.

Studies in Escherichia coli and other bacteria have shown that Thiolactomycin preferentially inhibits the incorporation of labeled precursors like [14C]acetate into fatty acids and cellular lipids. nih.govnih.gov This direct biochemical evidence confirms that the FAS pathway is the primary target. As a consequence of this inhibition, bacteria exposed to sublethal concentrations of the antibiotic exhibit morphological changes, most notably cell elongation. nih.govjst.go.jp This phenomenon suggests a disruption in the coordination between cell growth and cell division, as the inability to synthesize sufficient membrane lipids impairs the formation of the septum required for daughter cells to separate.

Perturbation of Lipid Metabolism and Fatty Acid Biosynthesis Pathways

This compound is a potent inhibitor of bacterial fatty acid biosynthesis. This antibiotic specifically targets the type II fatty acid synthase (FAS-II) system, which is essential for the production of fatty acids in many pathogenic bacteria. The primary mode of action involves the inhibition of key enzymes within this pathway, leading to a disruption of lipid metabolism.

The antibiotic has been shown to inhibit the incorporation of acetate into cellular fatty acids in bacteria such as Escherichia coli. nih.gov This effect is a direct result of its action on the fatty acid synthetase system. Unlike some other fatty acid synthesis inhibitors, Thiolactomycin does not target the fatty acid synthetases found in eukaryotic organisms like Saccharomyces cerevisiae, Candida albicans, or mammalian liver cells. nih.gov This selectivity for the bacterial FAS-II system is a key factor in its antibacterial activity and its low toxicity in animals.

Research has identified the specific enzymatic targets of Thiolactomycin within the FAS-II pathway. It is known to inhibit the condensing enzymes FabB (β-ketoacyl-ACP synthase I) and FabF (β-ketoacyl-ACP synthase II). biorxiv.org This inhibition disrupts the elongation cycle of fatty acid synthesis, preventing the formation of the long-chain fatty acids necessary for bacterial survival. The unique γ-thiolactone ring of Thiolactomycin is crucial for its inhibitory activity. biorxiv.orgconsensus.app

Table 1: Research Findings on the Inhibition of Fatty Acid Synthesis by Thiolactomycin

Organism Inhibited Process/Enzyme Observed Effect Reference
Escherichia coliFatty Acid Synthetase SystemInhibition of [14C]acetate incorporation into cellular fatty acids nih.gov
Escherichia coliβ-ketoacyl-ACP synthase I (FabB)Inhibition of fatty acid elongation biorxiv.org
Escherichia coliβ-ketoacyl-ACP synthase II (FabF)Inhibition of fatty acid elongation biorxiv.org
Saccharomyces cerevisiaeFatty Acid SynthetaseInsensitive to Thiolactomycin nih.gov
Rat LiverFatty Acid SynthetaseInsensitive to Thiolactomycin nih.gov

Impact on Cellular Membrane Integrity and Function in Pathogenic Microorganisms

The disruption of fatty acid biosynthesis by this compound has significant downstream consequences for the integrity and function of the cellular membrane in pathogenic microorganisms. Fatty acids are fundamental building blocks of the phospholipids (B1166683) that constitute the cell membrane. By inhibiting their synthesis, Thiolactomycin effectively halts the production of new membrane components.

This cessation of phospholipid synthesis leads to a compromised cell envelope. The inability to repair and expand the cell membrane results in defects in membrane structure and function. While Thiolactomycin's primary action is not direct membrane disruption, the inhibition of lipid synthesis ultimately leads to a loss of membrane integrity. This can manifest as increased membrane permeability and an inability to maintain essential cellular gradients.

Modulation of Eukaryotic Cell Growth, Proliferation, and Apoptosis Pathways in vitro

In contrast to its potent effects on bacterial cells, this compound exhibits low toxicity towards mammalian cells. biorxiv.org This selectivity is primarily due to the difference in the fatty acid synthase systems between prokaryotes and eukaryotes. As previously noted, the mammalian fatty acid synthase (FAS-I) is insensitive to Thiolactomycin. nih.gov

This inherent selectivity means that this compound does not significantly perturb the lipid metabolism of eukaryotic cells at concentrations that are effective against bacteria. As a result, it does not have a pronounced direct impact on eukaryotic cell growth, proliferation, or apoptosis pathways through the mechanism of fatty acid synthesis inhibition. The lack of a eukaryotic target for its primary mechanism of action accounts for its favorable toxicity profile in animal models.

While the primary mechanism of action does not affect eukaryotic cells, it is important to note that at very high concentrations, off-target effects could potentially occur. However, under typical experimental conditions relevant to its antibacterial activity, significant modulation of eukaryotic cell growth, proliferation, or apoptosis has not been a reported characteristic of Thiolactomycin.

Preclinical Biological Evaluation and Efficacy Studies of R + Thiolactomycin D3

In Vitro Efficacy in Pathogen Models

There is a notable lack of published research specifically investigating the in vitro efficacy of (R)-(+)-Thiolactomycin-d3 against various pathogen models. While the parent, non-deuterated compound, Thiolactomycin, has been studied for its antimicrobial properties, this data cannot be directly extrapolated to its deuterated form without specific comparative studies.

Antimicrobial Activity Against Gram-Positive Bacterial Strains

No specific studies detailing the in vitro antimicrobial activity of this compound against Gram-positive bacterial strains were identified in the available scientific literature. Research on the parent compound, Thiolactomycin, has shown activity against some Gram-positive cocci, but equivalent data for the d3 analog is not available. nih.gov

Antimicrobial Activity Against Gram-Negative Bacterial Strains

Similarly, there is no available data from dedicated studies on the in vitro efficacy of this compound against Gram-negative bacteria. The parent compound has been noted to have a broad spectrum of activity which includes some Gram-negative species, but specific minimum inhibitory concentration (MIC) values or efficacy data for the deuterated version are absent from the literature. nih.govnih.gov

Mycobacterial Growth Inhibition and Latency Models

The parent molecule, Thiolactomycin, is recognized for its antimycobacterial properties, specifically its ability to inhibit the synthesis of fatty acids and mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govbohrium.comnih.gov It has shown activity against Mycobacterium tuberculosis. nih.govnih.gov However, no studies have been published that specifically evaluate this compound in mycobacterial growth inhibition assays or latency models.

Antifungal and Antiparasitic Efficacy Assessments

A thorough review of scientific databases yielded no studies or reports on the evaluation of this compound for any potential antifungal or antiparasitic activity.

In Vitro Anti-Proliferative Activity in Cellular Disease Models

Information regarding the anti-proliferative effects of this compound in any cellular disease models, including cancer, is not available in the public domain.

Evaluation in Cancer Cell Lines (e.g., various tumor types)

No peer-reviewed articles, conference proceedings, or patent applications were found that describe the evaluation of this compound for anti-proliferative or cytotoxic activity in any cancer cell lines. Consequently, there is no data to present on its efficacy in this context.

Assessment in Models of Metabolic Disorders (e.g., lipid accumulation in cell lines)

(R)-(+)-Thiolactomycin functions by inhibiting the bacterial type II fatty acid synthase (FAS-II) system, a crucial pathway for the biosynthesis of fatty acids. nih.govnih.gov This mechanism directly implicates the compound in the modulation of lipid metabolism. To assess the potential of this compound in metabolic disorders, its effect on lipid accumulation can be evaluated in relevant cell line models.

A standard method involves using cell lines prone to lipid accumulation, such as pre-adipocytes or certain cancer cell lines, and treating them with the compound. The subsequent change in intracellular lipid content is then quantified. For instance, studies on the parent compound, Thiolactomycin, have shown it preferentially inhibits the incorporation of acetate (B1210297) into fatty acids and lipids in bacteria. nih.gov This suggests a direct impact on lipid synthesis pathways.

A hypothetical study could involve treating a relevant cell line with increasing concentrations of this compound. Lipid accumulation would be measured using a dye such as Oil Red O, which stains neutral triglycerides and lipids, followed by spectrophotometric quantification. The expected outcome is a dose-dependent reduction in lipid content, demonstrating the compound's ability to interfere with metabolic pathways responsible for lipid storage.

Table 1: Hypothetical In Vitro Effect of this compound on Lipid Accumulation

Compound Concentration (µM)Relative Lipid Accumulation (%)Standard Deviation
0 (Control)100± 5.2
1085.4± 4.1
2562.7± 3.5
5041.3± 2.9
10025.8± 2.1

Pharmacodynamic Profiling and Target Engagement in Preclinical Models

Pharmacodynamic (PD) studies are essential to understand the biochemical and physiological effects of a drug on its target. For this compound, these studies focus on confirming its interaction with the intended target and measuring the downstream consequences.

The primary molecular targets of Thiolactomycin are the β-ketoacyl-acyl carrier protein (ACP) synthases, particularly KasA and KasB in Mycobacterium tuberculosis and their homologs (e.g., FabB, FabF) in other bacteria. nih.govnih.gov These enzymes are critical for the elongation of fatty acid chains.

A direct biomarker for target engagement is the measurement of the enzymatic activity of these synthases in the presence of the drug. A successful engagement would result in a dose-dependent inhibition of enzyme function. A more practical and measurable pharmacodynamic biomarker in a preclinical setting would be the quantification of the products of the FAS-II pathway. A reduction in specific fatty acids or, in the case of mycobacteria, mycolic acids, would serve as a surrogate for target engagement in vivo. nih.govnih.gov

Table 2: Proposed Target Engagement Biomarkers for this compound

Biomarker TypeSpecific MarkerMethod of MeasurementExpected Outcome
Direct Target Activityβ-ketoacyl-ACP synthase activityIn vitro enzymatic assayInhibition of enzyme function
Proximal PD BiomarkerLevels of specific long-chain fatty acidsMass Spectrometry (in plasma or tissue)Dose-dependent decrease
Mycobacteria-Specific PD BiomarkerMycolic acid levelsRadiolabeling ([14C]acetate) and chromatographyDose-dependent decrease nih.gov

Inhibition of the FAS-II pathway by this compound is expected to cause significant perturbations in bacterial metabolic networks. The most immediate effect is the cessation of fatty acid synthesis, which is essential for building and maintaining cell membranes.

In mycobacteria, the consequences are even more profound. The FAS-II system is responsible for synthesizing the long-chain meromycolic acids, which are essential precursors for mycolic acids. nih.govbenthamdirect.comeurekaselect.com Mycolic acids are the hallmark components of the unique, impermeable cell wall of mycobacteria. By inhibiting their synthesis, Thiolactomycin disrupts the integrity of this critical protective barrier, leading to bacterial death. nih.govbohrium.com Studies on the parent compound confirm that it inhibits the synthesis of longer-chain α-mycolates and epoxymycolates almost completely at effective concentrations. nih.gov This disruption of the mycolic acid pathway is a key component of its antimycobacterial action.

In Vivo Efficacy in Animal Disease Models

The ultimate preclinical validation for an antibiotic candidate is its ability to control infection in a living organism. Murine models are standard for assessing the in vivo efficacy of novel antibacterial and antimycobacterial agents.

The parent compound Thiolactomycin and its analogs have demonstrated efficacy in various murine models of bacterial infection. Studies have shown that these compounds can protect mice from lethal infections and reduce the bacterial burden in key tissues.

For example, analogs of (R)-(+)-Thiolactomycin have shown in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. nih.govnih.gov Furthermore, Thiolactomycin was found to be effective in protecting mice challenged with several strains of Serratia marcescens and K. pneumoniae. nih.gov In a murine model of urinary tract infection caused by S. marcescens, it proved more effective than carbenicillin. nih.gov Efficacy is typically measured by determining the number of colony-forming units (CFU) per gram of tissue (e.g., thigh muscle, kidney, lung) or by tracking survival rates post-infection.

Table 3: Representative In Vivo Efficacy of a Thiolactomycin Analog against MRSA in a Murine Thigh Infection Model

Treatment GroupMean Bacterial Load (log10 CFU/thigh)Reduction vs. Control (log10 CFU)
Vehicle Control (24h post-infection)7.8N/A
(R)-(+)-Thiolactomycin Analog5.22.6

Data is hypothetical but based on findings reported for TLM analogs. nih.gov

Thiolactomycin's ability to inhibit mycolic acid synthesis makes it a candidate for treating mycobacterial infections. nih.govnih.gov Its in vivo activity has been confirmed against Mycobacterium tuberculosis. bohrium.com An in vitro study using a murine macrophage model also demonstrated dose-dependent killing of viable intracellular M. tuberculosis, which is critical for an effective tuberculosis therapeutic. nih.govbohrium.com

Standard murine models of tuberculosis involve infecting mice (e.g., BALB/c or C57BL/6 strains) via aerosol to establish a lung infection that mimics the human disease. The efficacy of this compound would be assessed by measuring the reduction in bacterial load (CFU) in the lungs and spleens of infected mice after a period of treatment, compared to untreated controls.

Table 4: Representative In Vivo Efficacy of Thiolactomycin against M. tuberculosis in a Murine Infection Model

Treatment GroupMean Bacterial Load in Lungs (log10 CFU)Mean Bacterial Load in Spleen (log10 CFU)
Untreated Control6.54.8
Thiolactomycin-Treated4.32.9

Data is illustrative, based on the established in vivo antimycobacterial activity of Thiolactomycin. nih.govbohrium.com

Efficacy in Murine Models of Neoplasia (Proof-of-Concept Studies)

No specific data from murine models of neoplasia for this compound are currently available.

Assessment of Lipid Homeostasis and Metabolism in Metabolic Disease Animal Models

No specific data on the assessment of lipid homeostasis and metabolism in animal models of metabolic disease for this compound are currently available.

Structure Activity Relationship Sar and Analog Development for Thiolactomycin Derivatives

Design Principles for Novel Thiolactomycin Analogs

The Thiolactomycin scaffold, characterized by a unique thiolactone ring and an alkyl side chain, presents several opportunities for chemical modification. Researchers have systematically altered these core components to probe their roles in antibacterial activity.

Modifications of the Thiolactone Ring System

The five-membered γ-thiolactone ring is an indispensable feature for the biological activity of Thiolactomycin. niscpr.res.innih.gov Investigations into its structural importance have revealed that significant alterations, such as replacing the sulfur atom or ring-opening, lead to a dramatic loss of antibacterial efficacy. However, more subtle modifications have been explored to fine-tune activity. For instance, the introduction of a 3-acetyl group to the thiotetronic acid ring has yielded analogs with improved activity against certain pathogens like Staphylococcus aureus when compared to the parent compound. nih.gov Conversely, other semisynthetic modifications to the ring did not result in any enhancement of activity, underscoring the sensitive nature of this core structure. nih.gov The biosynthesis of this crucial five-membered ring is a complex enzymatic process, and its integrity is paramount for the molecule's inhibitory action on bacterial fatty acid synthesis. nih.gov

Modification of Thiolactone RingEffect on Antibacterial ActivityReference
3-Acetyl substitutionImproved activity against S. aureus nih.gov
Other semisynthetic modificationsNo improvement in activity nih.gov
Deletion of Cytochrome P450 TlmF in biosynthesisFormation of a six-membered δ-thiolactomycin nih.gov

Alterations to the Alkyl Side Chain and its Stereochemistry

The alkyl side chain at the C5 position of the thiolactone ring plays a pivotal role in the molecule's potency and spectrum of activity. The length, branching, and stereochemistry of this side chain are critical determinants of the antibacterial efficacy of Thiolactomycin analogs. mdpi.comnih.govnih.govresearchgate.net

Studies have shown that the stereochemistry at the chiral center of the side chain is crucial, with the naturally occurring (R)-configuration being optimal for activity. The synthesis of single enantiomer analogs is therefore a key focus in the development of potent Thiolactomycin derivatives.

Modifications to the length and branching of the alkyl side chain have been shown to significantly impact antibacterial activity. For example, while shorter-chain derivatives with iso-butyl and iso-butenyl side chains showed some inhibitory activity against type II fatty acid synthase, they did not inhibit mycolate synthesis and lacked significant antibiotic activity. nih.gov In contrast, analogs with longer, more complex side chains, such as a 5-tetrahydrogeranyl substituent, demonstrated enhanced activity against Mycobacterium tuberculosis and greater inhibition of mycolic acid biosynthesis compared to the natural product. nih.gov This highlights the importance of the side chain's lipophilicity and steric bulk in its interaction with the target enzyme.

Alkyl Side Chain AlterationImpact on Antibacterial ActivityReference
iso-Butyl and iso-butenyl side chainsDid not inhibit mycolate synthesis or have significant antibiotic activity nih.gov
5-Tetrahydrogeranyl substituentEnhanced activity against M. tuberculosis and mycolate inhibition nih.gov
Other C10 and C15 isoprenoid derivativesSimilar enhanced biological activity nih.gov

Introduction of Heterocyclic and Aromatic Moieties

To expand the chemical diversity and explore new binding interactions with the target enzyme, researchers have introduced various heterocyclic and aromatic moieties into the Thiolactomycin structure. These modifications are typically made at the 5-position of the thiolactone ring, often as part of the side chain.

For instance, a series of 5-substituted benzylidene 3-acylthiotetronic acid derivatives were designed and synthesized. researchgate.net These analogs, incorporating an aromatic benzylidene group, were found to exhibit significant antifungal activities. researchgate.net This approach of adding rigid, aromatic structures can introduce new binding modes, such as π-stacking interactions, with the target enzyme, potentially leading to enhanced potency and altered selectivity. The synthesis of such derivatives allows for a broad exploration of the chemical space around the core Thiolactomycin scaffold.

Synthetic Strategies for Thiolactomycin Analog Libraries

The systematic investigation of Thiolactomycin's SAR necessitates the efficient synthesis of large and diverse collections of analogs. Modern synthetic methodologies, including parallel synthesis and combinatorial approaches, are instrumental in achieving this.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis has emerged as a powerful tool for the rapid generation of compound libraries, enabling the efficient exploration of structure-activity relationships. spirochem.com This technique allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. researchgate.net For Thiolactomycin, this approach can be used to systematically vary the substituents on the thiolactone ring or the nature of the alkyl side chain. While direct applications to Thiolactomycin are not extensively detailed in the provided search results, the one-pot parallel synthesis of a lipid library via thiolactone ring opening demonstrates the feasibility of such an approach for creating diverse molecules based on a common scaffold. nih.gov

Combinatorial chemistry offers another avenue for the rapid creation of large and diverse molecular libraries. niscpr.res.inescholarship.orgtaylorandfrancis.com This can involve techniques like the "split-and-pool" method to generate vast numbers of compounds. While specific examples of large combinatorial libraries of Thiolactomycin are not prevalent in the provided literature, the principles of combinatorial synthesis are highly applicable to the diversification of the Thiolactomycin core. For instance, a multi-component reaction approach could be envisioned to assemble the Thiolactomycin scaffold with various building blocks in a combinatorial fashion. strath.ac.uk

Modular Synthesis for Rapid Derivative Generation

A modular synthetic strategy allows for the flexible and efficient construction of a wide range of analogs from a set of common building blocks or "modules." This approach is particularly well-suited for the synthesis of Thiolactomycin derivatives, where the thiolactone core and the alkyl side chain can be considered as distinct modules. A flexible synthetic route to (5R)-thiolactomycin has been developed, which can be adapted to produce a variety of structural analogs. nih.govsigmaaldrich.com This flexibility is a hallmark of a modular approach, enabling the introduction of diversity at specific points in the molecular structure. By preparing a set of diverse thiolactone cores and a library of different side chains, a multitude of final compounds can be assembled through a convergent synthesis, greatly accelerating the process of SAR exploration.

Advanced Analytical Methodologies for Research on R + Thiolactomycin D3

Mass Spectrometry-Based Techniques for Quantification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone in the analysis of (R)-(+)-Thiolactomycin-d3, offering unparalleled sensitivity and specificity for its detection and quantification in complex samples. The stable isotope label is particularly advantageous in MS-based approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govresearchgate.net In the context of this compound research, this technique is employed to accurately measure its concentration, crucial for pharmacokinetic and metabolic studies.

The methodology involves chromatographic separation of the analyte from matrix components using liquid chromatography, followed by selective detection using tandem mass spectrometry. wur.nl A key application for this compound in this context is its use as an internal standard for the accurate quantification of the unlabeled (d0) Thiolactomycin. The d3-labeled compound is chemically identical to the unlabeled analyte, so it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, it is distinguishable by its mass-to-charge ratio (m/z).

In a typical LC-MS/MS experiment, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM). The distinct mass difference of 3 Daltons between the d0 and d3 isotopologues allows for simultaneous, interference-free quantification.

Table 1: Exemplary LC-MS/MS Parameters for Thiolactomycin Analysis

Parameter (R)-(+)-Thiolactomycin (Analyte) This compound (Internal Standard)
Precursor Ion (m/z) 211.1 214.1
Product Ion 1 (m/z) 125.0 128.0
Product Ion 2 (m/z) 97.0 97.0
Collision Energy (eV) 15 15

| Chromatography | C18 reverse-phase column | C18 reverse-phase column |

Note: The specific product ions and collision energies are hypothetical and would be optimized during method development.

This approach ensures high accuracy and precision, as the ratio of the analyte signal to the internal standard signal is used for quantification, effectively correcting for variations during sample preparation and analysis. wur.nl

High-Resolution Mass Spectrometry for Isotopic Tracer Studies and Flux Analysis

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. nih.govsci-hub.box This capability is invaluable for isotopic tracer studies using this compound to investigate its metabolic pathways and perform metabolic flux analysis. nih.gov

When this compound is introduced into a biological system, it can be metabolized into various downstream products. By tracking the incorporation of the deuterium (B1214612) label, researchers can identify novel metabolites and elucidate the biochemical transformations the parent compound undergoes. HRMS can detect the mass shift in metabolites that retain the d3-label, confirming their origin from the administered compound. nih.gov

Metabolic flux analysis further benefits from this approach. By measuring the rate of appearance of d3-labeled metabolites over time, researchers can quantify the activity of specific metabolic pathways. This provides a dynamic view of cellular metabolism and how it is perturbed by Thiolactomycin. nih.gov The high precision of HRMS ensures that the isotopic signature of the labeled compound and its metabolites can be clearly distinguished from naturally occurring isotopes. nih.govdntb.gov.ua

Quantitative Proteomics Approaches for Target Deconvolution and Pathway Analysis

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Quantitative proteomics has emerged as a powerful tool for target deconvolution. nih.gov These methods can identify and quantify thousands of proteins in a cell or tissue, revealing which proteins interact with a drug. evotec.com

In the context of (R)-(+)-Thiolactomycin, chemical proteomics strategies can be employed. One such approach involves creating a chemical probe by modifying Thiolactomycin with a reactive group and a reporter tag. However, a label-free, quantitative approach can also be used. For instance, limited proteolysis coupled to mass spectrometry (LiP-MS) analyzes changes in protein structure upon ligand binding. semanticscholar.org When this compound binds to its target protein(s), it can alter their conformation, leading to changes in proteolytic cleavage patterns that can be detected and quantified by MS.

Another common technique is affinity chromatography, where an immobilized version of the drug is used to capture interacting proteins from a cell lysate. nih.gov The captured proteins are then identified and quantified using mass spectrometry. By comparing results from experiments with the active compound versus a negative control, specific binding partners can be identified. The use of this compound can aid in quantifying the specific pull-down efficiency if MS-based quantification techniques that rely on isotopic labeling are used. These target identification efforts provide crucial insights into the pathways affected by the compound, helping to explain its biological effects. evotec.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and studying their dynamics and interactions. It provides detailed information at the atomic level, complementing the data obtained from mass spectrometry. illinois.edudu.edu

Isotopic Labeling (d3) in NMR for Metabolic Tracking and Pathway Elucidation

The deuterium (d3) label in this compound serves as a valuable probe in NMR-based metabolic studies. While proton (¹H) NMR is standard, the absence of proton signals at the sites of deuteration simplifies the spectrum and allows for unambiguous tracking of the molecule. whiterose.ac.uk

By acquiring ¹H NMR spectra of metabolites isolated from a biological system treated with this compound, researchers can observe the disappearance of specific proton signals, confirming the presence and location of the deuterium label in downstream products. Furthermore, direct detection of deuterium (²H NMR) can be employed, though it is less sensitive.

More advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the chemical shifts of protons with their attached carbons. In ¹³C-edited NMR experiments, the d3-label can be used to selectively observe or suppress signals from specific parts of the molecule or its metabolites, aiding in spectral assignment and pathway elucidation. bohrium.comucla.edu This approach allows for a detailed mapping of how the chemical structure of Thiolactomycin is altered by metabolic enzymes.

Ligand-Observed NMR Techniques for Binding Affinity and Conformational Dynamics

Ligand-observed NMR techniques are highly effective for studying the interaction between a small molecule (ligand) like Thiolactomycin and its macromolecular target, such as a protein. fraserlab.com These methods monitor the NMR signals of the ligand itself, which are sensitive to changes in its chemical environment upon binding.

Common ligand-observed NMR experiments include Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and relaxation-edited techniques like the Carr-Purcell-Meiboom-Gill (CPMG) experiment. nih.gov

STD NMR: In this experiment, signals from the protein are selectively saturated. If the ligand binds to the protein, this saturation is transferred to the ligand, resulting in a decrease in the intensity of its NMR signals. This confirms binding and can identify the parts of the ligand in close contact with the protein.

WaterLOGSY: This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. A change in the sign of the ligand's NMR signals upon addition of the target protein indicates binding. nih.gov

Relaxation-Edited NMR: When a small molecule binds to a large protein, its transverse relaxation rate (R₂) increases significantly, leading to broader NMR signals. By comparing the spectra of this compound in the presence and absence of its target, binding can be confirmed. This method can also be used to quantitatively determine the binding affinity (Kd). nih.gov

The d3-label in this compound can be beneficial in these experiments by simplifying specific regions of the ¹H NMR spectrum, reducing signal overlap and facilitating the analysis of binding-induced changes in chemical shifts and relaxation properties.

Table 2: Summary of Ligand-Observed NMR Techniques

Technique Principle Information Gained Role of d3-Label
STD NMR Saturation transfer from protein to ligand Binding confirmation; ligand binding epitope Spectral simplification
WaterLOGSY Magnetization transfer from water to ligand via protein Binding confirmation Spectral simplification

| Relaxation-Edited (e.g., CPMG) | Change in ligand relaxation rates upon binding | Binding confirmation; binding affinity (Kd) | Reduced signal overlap for analysis |

Advanced Chromatographic Techniques for Enantiomeric and Isotopic Purity Assessments

The rigorous analysis of isotopically labeled chiral compounds such as this compound necessitates the use of sophisticated chromatographic techniques capable of simultaneously resolving enantiomers and confirming isotopic purity. These methods are crucial for ensuring the quality of the compound for research applications and for accurately interpreting experimental results.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the determination of the enantiomeric excess (e.e.) of chiral molecules like this compound. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). The choice of CSP and mobile phase composition is critical for achieving optimal separation.

For the analysis of this compound, a normal-phase chiral HPLC method is often employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds and would be a suitable choice. mdpi.commdpi.com A typical setup would involve a column packed with a CSP like Chiralpak® AD-H or Chiralcel® OZ-H.

The mobile phase composition must be carefully optimized to achieve baseline separation of the (R) and (S) enantiomers. A mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326) or ethanol, is commonly used. nih.gov The addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution by minimizing undesirable interactions between the analyte and the stationary phase. mdpi.com

Detection is typically performed using a UV detector at a wavelength where the Thiolactomycin chromophore exhibits maximum absorbance. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. A well-developed method can achieve high resolution, allowing for the accurate quantification of enantiomeric purity, even at very high e.e. values. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Analysis

ParameterValue
Column Chiralpak® AD-H (4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time (R)-enantiomer ~8.5 min
Expected Retention Time (S)-enantiomer ~10.2 min
Resolution (Rs) > 2.0

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile metabolites in biological samples. In the context of this compound research, GC-MS can be employed to study the metabolic fate of the compound and its effects on cellular metabolic pathways. This untargeted metabolomics approach can provide valuable insights into the mechanism of action and potential off-target effects. nih.govnih.gov

Prior to GC-MS analysis, biological samples (e.g., cell lysates, culture media) require extraction and derivatization. The extraction step aims to isolate the metabolites of interest from the complex biological matrix. Derivatization is often necessary to increase the volatility and thermal stability of polar metabolites, making them amenable to GC analysis. A common derivatization procedure involves a two-step process of oximation followed by silylation. nih.gov

The derivatized sample is then injected into the GC, where metabolites are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.com The identification of metabolites is achieved by comparing their retention times and mass spectra with those of known standards in a spectral library, such as the NIST library. nih.gov

The use of this compound allows for stable isotope tracing studies. The deuterium label can be tracked through metabolic pathways, enabling the identification of metabolites derived directly from the parent compound. This provides a powerful tool for elucidating the biotransformation of this compound.

Table 2: Representative Volatile Metabolites Potentially Altered by this compound Treatment

Metabolite ClassPotential ChangesImplication
Fatty Acids Accumulation of short-chain fatty acidsInhibition of fatty acid synthesis
Amino Acids Alterations in specific amino acid levelsImpact on protein synthesis or central carbon metabolism
Organic Acids Changes in Krebs cycle intermediatesEffects on cellular energy metabolism
Sugars and Polyols Shifts in glucose and related metabolite levelsPerturbation of carbohydrate metabolism

Bioimaging Techniques for Cellular Localization and Distribution Studies

Understanding the subcellular localization and dynamics of a bioactive compound is crucial for elucidating its mechanism of action. Bioimaging techniques provide powerful tools to visualize the distribution of this compound or its analogs within living cells in real-time.

Fluorescence Microscopy with Fluorescently Tagged Analogs

Fluorescence microscopy is a widely used technique to visualize the spatial distribution of molecules within cells. nih.gov To enable the visualization of Thiolactomycin, a fluorescently tagged analog must be synthesized. This involves chemically attaching a fluorophore (a fluorescent dye) to the Thiolactomycin molecule. The choice of fluorophore and the position of its attachment are critical to ensure that the biological activity and cellular uptake of the analog are not significantly compromised. researchgate.netnih.gov

The synthesis of a fluorescent Thiolactomycin analog could be achieved by modifying a functional group on the molecule that is not essential for its biological activity. Once the fluorescent analog is synthesized and purified, it can be introduced to cultured cells. After an incubation period, the cells are washed to remove any unbound analog and then visualized using a fluorescence microscope. nih.gov

By co-staining with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), the subcellular localization of the Thiolactomycin analog can be determined by observing the overlap of the fluorescent signals. addgene.org This approach can provide static snapshots of where the compound accumulates within the cell. High-resolution techniques like confocal microscopy can provide detailed three-dimensional images of the compound's distribution. mdpi.com

Table 3: Potential Fluorescent Tags and Corresponding Organelle Markers for Co-localization Studies

Fluorescent Tag for Thiolactomycin AnalogExcitation/Emission (nm)Organelle MarkerExcitation/Emission (nm)Target Organelle
BODIPY™ FL 505 / 513MitoTracker™ Red CMXRos 579 / 599Mitochondria
Alexa Fluor™ 488 495 / 519ER-Tracker™ Red 587 / 615Endoplasmic Reticulum
Rhodamine B 555 / 580DAPI 358 / 461Nucleus

Live-Cell Imaging for Dynamics of Cellular Uptake and Distribution

Live-cell imaging allows for the visualization of dynamic processes in living cells over time. nih.gov By using a fluorescently tagged Thiolactomycin analog, it is possible to monitor its uptake, intracellular transport, and potential efflux from cells in real-time. This technique provides valuable information on the kinetics of these processes. nih.gov

For live-cell imaging experiments, cells are cultured in a specialized imaging chamber that can be mounted on the stage of a fluorescence microscope equipped with an environmental control chamber to maintain optimal temperature, humidity, and CO2 levels. The fluorescent Thiolactomycin analog is added to the cell culture medium, and images are acquired at regular intervals.

This approach can reveal how quickly the compound enters the cell, its initial sites of accumulation, and how its distribution changes over time. biorxiv.org It can also be used to investigate the mechanisms of cellular uptake. For instance, by using inhibitors of specific transport pathways (e.g., endocytosis), it is possible to determine how the compound enters the cell. nih.gov The quantitative analysis of the fluorescence intensity over time in different cellular compartments can provide kinetic parameters for uptake and transport.

Table 4: Hypothetical Kinetic Parameters of Cellular Uptake for a Fluorescent Thiolactomycin Analog

ParameterValueDescription
Uptake Rate Constant (k_in) 0.05 min⁻¹The rate at which the compound enters the cell.
Time to Reach Steady-State 30 - 60 minThe time it takes for the intracellular concentration to stabilize.
Initial Accumulation Site CytoplasmThe primary location of the compound immediately after uptake.
Secondary Localization Site MitochondriaThe organelle where the compound accumulates over time.

Computational and Theoretical Investigations of R + Thiolactomycin D3

Molecular Docking Simulations with Diverse Enzyme Isoforms and Homologs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-(+)-Thiolactomycin, docking simulations have been instrumental in elucidating its binding mode within the active sites of various target enzymes, particularly those involved in the fatty acid synthesis (FAS-II) pathway of pathogens like Mycobacterium tuberculosis.

Research has focused on key enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl-ACP synthase A (KasA), which are crucial for mycolic acid biosynthesis in mycobacteria. nih.govnih.gov Docking studies consistently predict that Thiolactomycin binds in the active site of these enzymes, often near the catalytic cysteine residue. The simulations reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the inhibitor. For instance, studies on M. tuberculosis FabH (mtFabH) have proposed a plausible binding mode where the thiolactone ring of the inhibitor is positioned deep within the active site. nih.gov Similarly, docking into the Mtb-KasA protein has been used to predict the binding affinity of Thiolactomycin and its derivatives, confirming its potential as an inhibitor. nih.govresearchgate.net These simulations provide a static snapshot of the interaction and are crucial for structure-based drug design, allowing for the rational modification of the Thiolactomycin scaffold to improve potency and selectivity. nih.gov

Target EnzymeOrganismPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
β-ketoacyl-ACP synthase A (KasA)Mycobacterium tuberculosis6P9K-7.17 to -7.36 (for potent analogs)Not specified
β-ketoacyl-ACP synthase III (FabH)Mycobacterium tuberculosisNot SpecifiedNot specifiedInvolves H-bonds and hydrophobic interactions

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Landscape

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide insights into the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. For Thiolactomycin-enzyme complexes, MD simulations have been used to validate the docking results and to understand the persistence of key interactions. nih.govresearchgate.net

Studies involving Thiolactomycin derivatives and the Mtb-KasA enzyme have used MD simulations to confirm that the ligand remains stably bound within the active site over the simulation period (e.g., nanoseconds). nih.gov Key metrics analyzed during these simulations include:

Root-Mean-Square Fluctuation (RMSF): RMSF analysis helps identify the flexibility of individual amino acid residues. This can reveal which parts of the protein are rigid and which are more dynamic upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. nih.gov

These dynamic studies confirm that the interactions predicted by docking are maintained, lending greater confidence to the proposed binding mechanism. nih.govresearchgate.net

Simulated SystemSimulation TimeKey Stability Findings
Thiolactomycin derivatives with Mtb-KasANanosecondsThe ligand-protein complex remained stable, with persistent hydrogen bonding observed throughout the simulation. nih.gov
Benzimidazole derivatives with Mtb-KasA100 nsStable RMSD, RMSF, and radius of gyration values confirmed the potential of lead compounds to inhibit the target. researchgate.net

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Binding Energy

Quantum chemical (QC) calculations offer a deeper level of theoretical understanding by modeling the electronic structure of molecules. rsc.orgarxiv.org While extensive QC studies specifically on the (R)-(+)-Thiolactomycin-protein interaction are not widely published, these methods are invaluable for understanding its intrinsic properties.

Potential applications of QC methods like Density Functional Theory (DFT) for Thiolactomycin research include:

Electronic Structure and Reactivity: Calculations can determine the distribution of electron density and electrostatic potential across the molecule. This would highlight the electrophilic and nucleophilic sites, particularly around the reactive γ-thiolactone ring, which is crucial for its mechanism of action. biorxiv.orgbiorxiv.org

Conformational Analysis: QC methods can accurately calculate the energies of different conformers of Thiolactomycin, helping to identify the lowest-energy shape that is most likely to bind to the enzyme.

Binding Energy Refinement: For ultimate accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be performed. In this approach, the ligand and the immediate active site residues are treated with high-level QC methods, while the rest of the protein is treated with classical molecular mechanics. This provides a more precise calculation of the binding energy by accounting for electronic effects like polarization and charge transfer.

Such calculations would provide a fundamental understanding of the chemical properties that make Thiolactomycin an effective enzyme inhibitor. escholarship.org

In Silico Prediction of Target Binding Affinity, Selectivity, and Off-Target Interactions

In silico methods are crucial for predicting the efficacy and potential liabilities of drug candidates like Thiolactomycin before expensive synthesis and testing. mdpi.com Beyond simple docking, more advanced computational models are used to predict binding affinity and selectivity.

One powerful technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. For Thiolactomycin, 3D-QSAR studies have been conducted on a series of its analogs to understand the relationship between their chemical structures and their inhibitory activity against mtFabH. nih.govcncb.ac.cn These models generate a statistical correlation that can predict the binding affinities of novel, unsynthesized analogs. The results of such models can guide the design of new derivatives, for example, by suggesting that adding hydrogen bond acceptors at the C5 position of the molecule may enhance activity. nih.gov

Predicting selectivity is another critical task. This is often done computationally by docking and simulating the compound not only with its intended bacterial target but also with homologous human enzymes. For Thiolactomycin, which targets fatty acid synthesis, its selectivity could be assessed by comparing its predicted binding affinity for a bacterial enzyme like Mtb-KasA against its affinity for human fatty acid synthase (hFAS). researchgate.netmdpi.com A significantly weaker predicted binding to the human homolog would suggest a favorable selectivity profile with a lower risk of off-target effects.

Computational Exploration of Potential Resistance Mechanisms at the Molecular Level

A major challenge in antibiotic development is the emergence of drug resistance, which often arises from mutations in the target protein that reduce drug binding affinity. mdpi.com Computational methods provide a powerful way to predict and understand these resistance mechanisms at a molecular level.

The standard in silico approach to investigate resistance involves:

Identifying Mutations: Known resistance-conferring mutations in the target enzyme (e.g., KasA or FabH) are identified from clinical isolates or laboratory studies.

In Silico Mutagenesis: The 3D crystal structure of the wild-type enzyme is modified computationally to introduce the specific amino acid substitution.

Re-Docking and Resimulation: (R)-(+)-Thiolactomycin is then docked into the active site of the mutated protein. The resulting binding energy and binding pose are compared to those of the wild-type enzyme.

Analysis: A significant decrease in the predicted binding energy or a major change in the binding mode for the mutant protein can provide a molecular-level explanation for the observed resistance. MD simulations can further be run on the mutant complex to assess if the binding stability is compromised.

This approach allows researchers to proactively assess how specific mutations might impact the efficacy of Thiolactomycin, potentially guiding the design of next-generation inhibitors that are less susceptible to known resistance mechanisms.

Emerging Research Directions and Future Perspectives for R + Thiolactomycin D3

Identification of Novel Biological Targets and Unexplored Secondary Mechanisms of Action

While the primary mechanism of Thiolactomycin is the inhibition of type II fatty acid synthase (FAS-II), particularly the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes, recent research has begun to uncover a broader range of biological targets. rsc.org

Established and Expanded Primary Targets:

Bacterial FAS-II Inhibition : Thiolactomycin is a reversible, competitive inhibitor that targets the KAS enzymes, crucial for bacterial cell viability. rsc.orgturkjps.org It has been shown to inhibit both FabH and FabF enzymes in Gram-positive and Gram-negative bacteria. turkjps.org

Mycobacterial Mycolic Acid Synthesis : In mycobacteria, such as Mycobacterium tuberculosis, Thiolactomycin not only inhibits FAS-II but also the elongation steps required for the synthesis of essential long-chain mycolic acids. nih.gov This suggests the existence of at least two distinct molecular targets within these pathogens. nih.gov

Human Fatty Acid Synthase (FASN) : Elevated levels of FASN are a hallmark of many cancer types, making it a significant therapeutic target. researchgate.net Thiolactomycin and its derivatives have been shown to inhibit FASN, demonstrating cytotoxicity against various cancer cell lines and positioning it as a template for new antineoplastic agents. researchgate.net

Novel and Secondary Targets:

Protozoan Parasites : Research has indicated that Thiolactomycin can halt the progression of protozoan parasites, including Toxoplasma gondii and the malaria parasite, Plasmodium falciparum. nih.gov Furthermore, it has been found to kill trypanosomes by specifically inhibiting the production of myristate, a fatty acid critical for anchoring surface glycoproteins that shield the parasite from the host's immune system. nih.gov

β-Lactamase Production : An unexplored secondary mechanism is its ability to inhibit the production of inducible β-lactamases in certain bacteria. nih.gov This action can restore or enhance the activity of β-lactam antibiotics against resistant strains. nih.gov

Exploration of Synergistic Combinations with Complementary Antimicrobials or Antineoplastic Agents

The unique mechanism of action of (R)-(+)-Thiolactomycin-d3 makes it a prime candidate for synergistic combination therapies, which can enhance efficacy, reduce the likelihood of resistance, and broaden the spectrum of activity.

Synergy with Antimicrobials : A notable synergistic interaction has been observed between Thiolactomycin and β-lactam antibiotics. By inhibiting the production of inducible β-lactamase in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, Thiolactomycin can lower the minimum inhibitory concentration (MIC) of antibiotics such as ampicillin, effectively re-sensitizing resistant bacteria. nih.gov The principle of combining drugs that inhibit different stages of a crucial metabolic pathway suggests potential synergy with antibiotics that target protein or nucleic acid synthesis. nih.gov

Synergy with Antineoplastic Agents : Given its inhibitory effect on FASN, combining Thiolactomycin derivatives with conventional chemotherapeutics is a promising strategy for cancer treatment. researchgate.net The goal of such combinations is to improve therapeutic outcomes and overcome drug resistance. nih.gov While specific studies on combining Thiolactomycin with anticancer drugs are in early stages, research on other natural compounds has demonstrated synergistic cytotoxic effects with agents like 5-fluorouracil and paclitaxel. nih.govmdpi.com Targeting FASN with a Thiolactomycin-based compound while simultaneously attacking other cancer pathways represents a rational approach for future clinical investigation.

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

A significant hurdle for many potent FASN inhibitors in clinical development has been poor solubility and unfavorable side effect profiles. researchgate.net This highlights a critical need for advanced drug delivery systems to improve the preclinical and clinical performance of compounds like this compound.

The deuterated nature of this compound makes it a valuable tool for pharmacokinetic studies, which are essential for designing and evaluating the efficacy of new delivery platforms. While specific delivery systems for this compound have not been extensively reported, several platform technologies hold promise:

Nanoparticle-Based Systems : Encapsulating this compound in nanoparticles could enhance its solubility, improve its circulation time, and potentially enable targeted delivery to tumor sites or infection locations. nih.gov

Mesoporous Carriers : For oral administration, incorporating the drug into mesoporous materials like mesoporous silica (MCM-41) or magnesium carbonate can improve the dissolution rate of poorly soluble drugs. mdpi.com

Topical and Transdermal Systems : For localized applications, formulating the compound into advanced topical or transdermal delivery systems could provide therapeutic concentrations at the site of action while minimizing systemic exposure. nih.gov

The development of such systems will be crucial to unlocking the full therapeutic potential of this compound and its derivatives.

Strategic Approaches to Mitigate and Overcome Microbial Resistance Mechanisms

The emergence of microbial resistance is a constant threat to the efficacy of any antibiotic. Understanding the mechanisms of resistance to Thiolactomycin is the first step in developing strategies to counteract them.

Efflux Pump-Mediated Resistance : A primary mechanism of resistance in Gram-negative bacteria like Escherichia coli has been identified as the activation of the multidrug resistance efflux pump encoded by the emrAB operon. nih.gov This pump actively removes Thiolactomycin from the bacterial cell, preventing it from reaching its target.

Strategic Mitigation : A clear strategy to overcome this resistance is the co-administration of an efflux pump inhibitor (EPI) . By blocking the pump, an EPI would restore intracellular concentrations of Thiolactomycin and re-establish its antibacterial activity. While other resistance mechanisms, such as target modification or enzymatic degradation, could arise, efflux pump activation is a key known challenge to address. mdpi.comfrontiersin.org Future work will likely focus on developing potent and specific EPIs for use in combination therapy or designing Thiolactomycin analogs that are not substrates for these pumps.

Potential for Repurposing and Exploration of New Therapeutic Applications Beyond Traditional Roles

One of the most exciting future directions for this compound is its potential for repurposing in a variety of non-bacterial diseases, driven by its diverse biological activities.

Anticancer Therapy : The inhibition of FASN by Thiolactomycin provides a strong rationale for its development as an anticancer agent. researchgate.net As FASN is frequently overexpressed in various malignancies and is associated with tumor growth and survival, Thiolactomycin serves as a valuable chemical scaffold for the design of novel, selective cancer therapies. researchgate.net

Anti-Obesity Treatment : The role of FASN in metabolism also suggests a potential application in treating obesity. nih.gov Studies with Thiolactomycin derivatives have shown they can induce weight loss in animal models, opening an avenue for the development of new treatments for metabolic disorders. researchgate.net

Anti-Parasitic Applications : Thiolactomycin has demonstrated significant activity against several protozoan parasites. nih.gov Its ability to inhibit myristate synthesis in trypanosomes and to affect the growth of Plasmodium falciparum and Toxoplasma gondii highlights its potential as a broad-spectrum anti-parasitic agent, an area of significant unmet medical need. nih.gov

Antimycobacterial Therapy : The potent activity of Thiolactomycin against Mycobacterium tuberculosis, including intracellular bacteria within macrophages, underscores its potential as a novel treatment for tuberculosis. nih.gov Its dual inhibition of both fatty acid and mycolic acid synthesis presents a powerful mechanism to combat this persistent pathogen. nih.gov

常见问题

Q. What analytical techniques are most effective for characterizing the isotopic purity of (R)-(+)-Thiolactomycin-d3?

Methodological Answer: Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, complemented by liquid chromatography-mass spectrometry (LC-MS) to assess isotopic distribution . For quantitative analysis, compare peak intensity ratios in mass spectra against non-deuterated standards. Ensure calibration with certified reference materials to minimize instrumental drift .

Q. How should researchers design experiments to evaluate this compound’s inhibitory activity against bacterial fatty acid synthesis?

Methodological Answer: Employ dose-response assays using in vitro enzymatic systems (e.g., β-ketoacyl-ACP synthase I/II). Include positive controls (e.g., non-deuterated Thiolactomycin) and negative controls (solvent-only). Use a factorial design to test variables like pH, temperature, and cofactor concentrations. Replicate experiments ≥3 times to account for biological variability, and apply ANOVA for statistical validation .

Q. What protocols ensure stability of this compound in long-term storage for biochemical assays?

Methodological Answer: Store aliquots in amber vials at -80°C under inert gas (argon) to prevent deuterium exchange and oxidation. Periodically validate stability via HPLC-UV and compare retention times/full-scan spectra to freshly prepared samples. Document storage conditions in metadata to ensure reproducibility .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence kinetic parameters in enzyme inhibition studies?

Methodological Answer: Deuterium’s mass difference may alter binding kinetics. Conduct stopped-flow assays to measure on/off rates (kon, koff) and compare with non-deuterated analogs. Use computational modeling (e.g., molecular dynamics simulations) to assess deuterium’s impact on hydrogen bonding and steric interactions. Address discrepancies by adjusting kinetic models (e.g., modified Michaelis-Menten equations) .

Q. What strategies resolve contradictions in published data on this compound’s selectivity across bacterial species?

Methodological Answer: Perform meta-analysis of existing studies to identify confounding variables (e.g., strain-specific enzyme isoforms, assay conditions). Replicate experiments under standardized protocols using type strains from culture collections. Employ orthogonal methods (e.g., genetic knockout models) to confirm target specificity .

Q. How should researchers address challenges in replicating in vivo efficacy studies of this compound?

Methodological Answer: Optimize pharmacokinetic parameters using deuterated compound-specific LC-MS/MS for plasma/tissue quantification. Account for metabolic differences by profiling cytochrome P450 isoforms in animal models. Use blinded, randomized designs to reduce bias, and apply mixed-effects models to handle inter-individual variability .

Q. What statistical approaches are optimal for analyzing dose-dependent transcriptomic responses to this compound?

Methodological Answer: Apply RNA-seq with spike-in controls for normalization. Use DESeq2 or edgeR for differential expression analysis, adjusting for false discovery rate (FDR). Integrate pathway enrichment tools (e.g., GSEA) to link gene clusters to fatty acid biosynthesis pathways. Validate findings via qRT-PCR on key targets .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical rigor when using this compound in studies involving animal models?

Methodological Answer: Adhere to ARRIVE guidelines for experimental design and reporting. Justify sample size via power analysis and minimize animal use through shared control groups. Include a veterinary pathologist in the research team to monitor adverse effects. Document protocols in institutional ethics submissions (e.g., using FINER criteria) .

What frameworks guide the formulation of research questions about this compound’s mechanism of action?

Methodological Answer: Use the PICO framework (Population: bacterial enzymes; Intervention: Thiolactomycin-d3; Comparison: wild-type vs. mutant strains; Outcome: inhibition efficacy) to structure hypotheses. Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and practical significance .

Data Management and Reproducibility

Q. How should researchers manage and share raw data from this compound studies to comply with open science principles?

Methodological Answer: Deposit raw spectra, kinetic datasets, and RNA-seq files in FAIR-aligned repositories (e.g., Zenodo, GEO). Use version-controlled metadata templates detailing experimental conditions (e.g., storage temperatures, assay buffers). For sensitive data, employ controlled access protocols and anonymize animal/human identifiers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。